molecular formula C11H14ClNO B127306 1-(Benzofuran-5-yl)propan-2-amine hydrochloride CAS No. 286834-80-8

1-(Benzofuran-5-yl)propan-2-amine hydrochloride

Cat. No.: B127306
CAS No.: 286834-80-8
M. Wt: 211.69 g/mol
InChI Key: NFQIXCQPRSHUTF-UHFFFAOYSA-N
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Description

    5-APB: (abbreviation of “5-(2-aminopropyl)benzofuran”) belongs to the , , and classes.

  • It is sometimes informally referred to as “Benzofury.”
  • 5-APB is commonly found as both the succinate and hydrochloride salt forms. The hydrochloride salt is approximately 10% more potent by mass than the succinate form, so dosages should be adjusted accordingly.
  • This compound has been sold as a designer drug since 2010 .
  • Mechanism of Action

    Target of Action

    5-(2-Aminopropyl)benzofuran Hydrochloride, also known as 5-APB, primarily targets the serotonin, norepinephrine, and dopamine receptors . It is a potent agonist for the 5-HT 2A and 5-HT 2B receptors . These receptors play a crucial role in regulating mood, anxiety, and the sleep-wake cycle.

    Mode of Action

    5-APB acts as a serotonin-norepinephrine-dopamine reuptake inhibitor . It inhibits the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. This leads to enhanced neurotransmission and results in the compound’s psychoactive effects . It is also a serotonin-norepinephrine-dopamine releasing agent , further amplifying its impact on neurotransmission .

    Biochemical Pathways

    The primary biochemical pathways affected by 5-APB are those involving the neurotransmitters serotonin, norepinephrine, and dopamine. By inhibiting their reuptake and promoting their release, 5-APB enhances the signaling of these pathways . The downstream effects include mood elevation, increased energy, and potentially hallucinations.

    Pharmacokinetics

    It is known that the compound is metabolized by cytochrome p450 (cyp) isoenzymes, including cyp1a2, cyp2b6, cyp2c19, and cyp2d6 . The main metabolite of 5-APB is 3-carboxymethyl-4-hydroxy amphetamine . These metabolic processes can impact the bioavailability of the compound.

    Result of Action

    The molecular and cellular effects of 5-APB’s action primarily involve enhanced neurotransmission due to increased availability of serotonin, norepinephrine, and dopamine . This can result in a range of psychoactive effects, including feelings of euphoria, increased energy, and potential hallucinations .

    Preparation Methods

      Synthetic Routes: 5-APB is a derivative of the designer drug (also known as “benzo fury”). It is an analog of , where the 3,4-methylenedioxyphenyl ring system has been replaced with a .

      Industrial Production: Information on large-scale industrial production methods for 5-APB is limited due to its status as a designer drug.

  • Chemical Reactions Analysis

      Reactivity: 5-APB undergoes various chemical reactions, including , , and .

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example

      Major Products: These reactions yield products with modified functional groups, such as substituted benzofurans or related compounds.

  • Scientific Research Applications

      Chemistry: Researchers study 5-APB’s reactivity, structure-activity relationships, and synthetic modifications.

      Biology: Investigations explore its effects on neurotransmitter systems and potential therapeutic applications.

      Medicine: Although not approved for medical use, 5-APB’s pharmacological properties are of interest.

      Industry: Its industrial applications are limited due to its recreational drug status.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    1-(1-benzofuran-5-yl)propan-2-amine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11;/h2-5,7-8H,6,12H2,1H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NFQIXCQPRSHUTF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CC1=CC2=C(C=C1)OC=C2)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H14ClNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID301347696
    Record name 1-(Benzofuran-5-yl)propan-2-amine hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301347696
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    211.69 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    286834-80-8
    Record name 5-APB
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834808
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 1-(Benzofuran-5-yl)propan-2-amine hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301347696
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1-(1-benzofuran-5-yl)propan-2-amine hydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name 5-APB HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U6P4JU5L2
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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